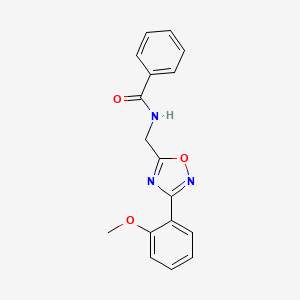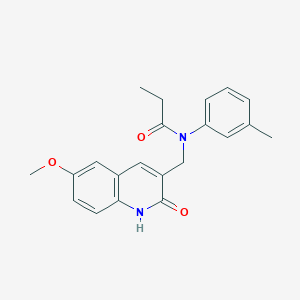
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMTPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is not fully understood, but it is believed to act as a metal ion chelator and an inhibitor of enzymes that require metal ions as cofactors. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to bind to metal ions such as copper, zinc, and iron, and to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). The metal ion chelation property of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been used for the detection of metal ions in biological and environmental samples.
Biochemical and physiological effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of bacterial biofilm formation, the prevention of metal ion-induced oxidative stress, and the modulation of MMP activity. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments include its ease of synthesis, its fluorescent properties, its metal ion chelation property, and its low toxicity. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide include its limited solubility in aqueous solutions, its potential interference with other metal-containing biomolecules, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, including the development of new synthesis methods for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide and its derivatives, the investigation of its potential as a drug candidate for various diseases, the exploration of its metal ion chelation properties for environmental applications, and the study of its interactions with other metal-containing biomolecules. In addition, the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide as a building block for the synthesis of MOFs and as a dopant for OLEDs could also be further explored.
Synthesemethoden
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide can be synthesized using different methods, including the reaction of 2-hydroxy-6-methoxyquinoline with m-tolylpropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide as a white solid that can be purified using recrystallization or column chromatography. Other methods of synthesis include the use of a palladium-catalyzed coupling reaction and a one-pot synthesis using a microwave-assisted reaction.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been studied as a potential drug candidate for the treatment of cancer, bacterial infections, and neurodegenerative diseases. In biochemistry, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions. In materials science, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a dopant for the fabrication of organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-20(24)23(17-7-5-6-14(2)10-17)13-16-11-15-12-18(26-3)8-9-19(15)22-21(16)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETQZYZPEUFNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-m-tolyl-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


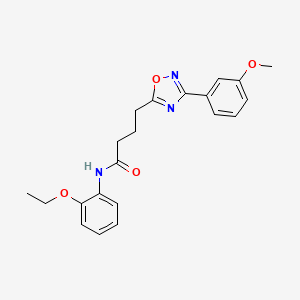
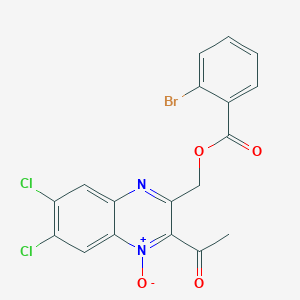

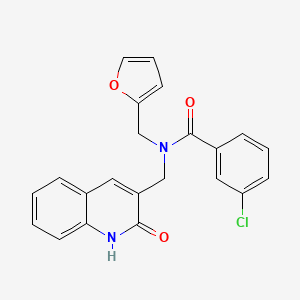
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
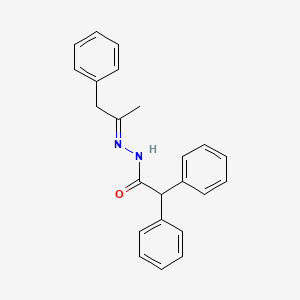
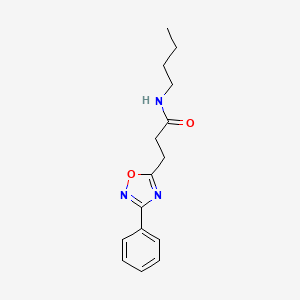
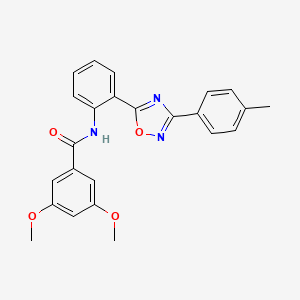
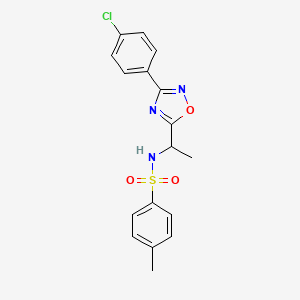
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)


